molecular formula C26H28N2O4 B257963 3-benzyl-4-methyl-9-[3-(2-oxopyrrolidin-1-yl)propyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

3-benzyl-4-methyl-9-[3-(2-oxopyrrolidin-1-yl)propyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B257963
M. Wt: 432.5 g/mol
InChI Key: AGGNSDKILDSCDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-4-methyl-9-[3-(2-oxopyrrolidin-1-yl)propyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a chromeno[8,7-e][1,3]oxazin-2-one core, which is fused with a pyrrolidinyl group. The presence of multiple functional groups and heteroatoms makes this compound an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4-methyl-9-[3-(2-oxopyrrolidin-1-yl)propyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4-methyl-9-[3-(2-oxopyrrolidin-1-yl)propyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

3-benzyl-4-methyl-9-[3-(2-oxopyrrolidin-1-yl)propyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-benzyl-4-methyl-9-[3-(2-oxopyrrolidin-1-yl)propyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the study .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-benzyl-4-methyl-9-[3-(2-oxopyrrolidin-1-yl)propyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one include other heterocyclic compounds with similar structural features, such as:

  • 3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene derivatives
  • Imidazole-containing compounds
  • Coumarin derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heteroatoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H28N2O4

Molecular Weight

432.5 g/mol

IUPAC Name

3-benzyl-4-methyl-9-[3-(2-oxopyrrolidin-1-yl)propyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C26H28N2O4/c1-18-20-10-11-23-22(16-27(17-31-23)12-6-14-28-13-5-9-24(28)29)25(20)32-26(30)21(18)15-19-7-3-2-4-8-19/h2-4,7-8,10-11H,5-6,9,12-17H2,1H3

InChI Key

AGGNSDKILDSCDH-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CCCN4CCCC4=O)CC5=CC=CC=C5

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CCCN4CCCC4=O)CC5=CC=CC=C5

Origin of Product

United States

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